15-cis-Phytoene

Overview

Description

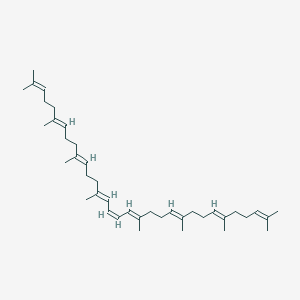

15-cis-Phytoene is an intermediate in the biosynthesis of carotenoids . It is a natural product found in various organisms such as Dracaena draco and Rhodobacter capsulatus . It is a colorless C40 hydrocarbon with a molecular weight of 544.94 .

Synthesis Analysis

The synthesis of 15-cis-Phytoene involves the condensation of two molecules of geranylgeranyl diphosphate (GGPP) derived from the methylerythritol phosphate (MEP) pathway . This process is catalyzed by the enzyme phytoene synthase (PSY) .

Molecular Structure Analysis

The molecular structure of 15-cis-Phytoene is a C40 hydrocarbon . The structural modeling and active site architecture of vital enzymes involved in its synthesis, such as DXR, PSY, and ZDS, have been achieved .

Chemical Reactions Analysis

15-cis-Phytoene undergoes a series of sequential desaturation reactions catalyzed by 15-cis-phytoene desaturase (PDS), zeta-carotene isomerase (Z-ISO), zeta-carotene desaturase (ZDS), and carotenoid isomerase (CRTISO) to convert into lycopene .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of β-Carotene

15-cis-Phytoene plays a crucial role in the synthesis of β-carotene . The β-carotene synthesis genes 15-cis-Phytoene desaturase (PaPDS) and 15-cis-Phytoene synthase (PaPSY) can catalyze the synthesis of β-carotene . This process is significant as β-carotene is the pigment that provides color for many fruits and vegetables .

Influence on Fruit Color

The color of fruit pulp, such as apricots, can be influenced by 15-cis-Phytoene . The β-carotene content, which is synthesized by 15-cis-Phytoene, affects the fruit color. For instance, a study showed that there were significant differences in β-carotene content between orange apricot ‘JTY’ and white apricot ‘X15’ during nine developmental stages .

Role in Carotenoid Biosynthesis

15-cis-Phytoene synthase (PSY) catalyzes the first committed step in the carotenoid biosynthesis pathway . It is a major rate-limiting enzyme of carotenogenesis and is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues .

Genetic Engineering

The genes related to 15-cis-Phytoene, such as PaPDS and PaPSY, have been used in genetic engineering . For example, gene overexpression and virus-induced silencing analysis showed that truncated PaPDS disrupted the β-carotene biosynthesis pathway in apricot pulp, resulting in decreased β-carotene content and a white phenotype .

Role in Plant Growth Regulation

15-cis-Phytoene is involved in the production of zaxinone, a compound that regulates plant growth . This is achieved through the cleavage of zeaxanthin, a process common in most land plants .

Contribution to Human Nutrition and Health

Carotenoids, synthesized by 15-cis-Phytoene, are important to human nutrition and health as dietary precursors of vitamin A and antioxidants . They help in preventing vitamin A deficiency and reducing the risk of various chronic diseases .

Mechanism of Action

Target of Action

The primary target of 15-cis-Phytoene is the enzyme 15-cis-phytoene desaturase (PDS) . This enzyme plays a crucial role in the carotenoid biosynthesis in plants and cyanobacteria . It is a membrane-bound enzyme localized in plastids .

Mode of Action

15-cis-Phytoene interacts with its target, the PDS enzyme, by serving as a substrate . The PDS enzyme introduces two double bonds into the colorless substrate phytoene through dehydrogenation and isomerizes two additional double bonds . This interaction results in the conversion of 15-cis-phytoene into 9,15,9’-tri-cis-ζ-carotene .

Biochemical Pathways

The interaction of 15-cis-Phytoene with PDS starts a biochemical pathway involving three further enzymes: zeta-carotene isomerase, zeta-carotene desaturase, and carotene cis-trans isomerase . This pathway, known as the poly-cis pathway, leads to the formation of the red-colored lycopene . In bacteria and fungi, the homologous phytoene desaturase converts phytoene directly to lycopene via an all-trans pathway .

Pharmacokinetics

It is known that the compound plays a significant role in the biosynthesis of carotenoids, which are crucial for plant growth and development .

Result of Action

The action of 15-cis-Phytoene results in the synthesis of β-carotene, which influences the color of certain fruits . For instance, in apricots, a mutation in the gene encoding PDS disrupted the β-carotene biosynthesis pathway, resulting in decreased β-carotene content and a white phenotype .

Action Environment

The action of 15-cis-Phytoene can be influenced by various environmental factors. For example, the expression of the genes involved in β-carotene synthesis, including those encoding PDS, can significantly differ between different cultivars during the color transition stage . This suggests that environmental factors such as light, temperature, and soil conditions, which can influence gene expression, may also affect the action of 15-cis-Phytoene.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11-,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPJIGOMTXXLP-BHLJUDRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433340 | |

| Record name | 15-cis-Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-cis-Phytoene | |

CAS RN |

13920-14-4 | |

| Record name | Phytoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13920-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15-cis-Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876K2ZK1OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 15-cis-Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039093 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

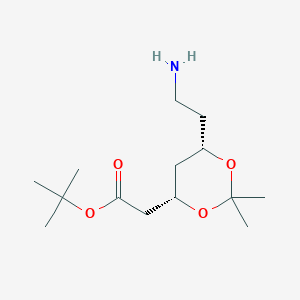

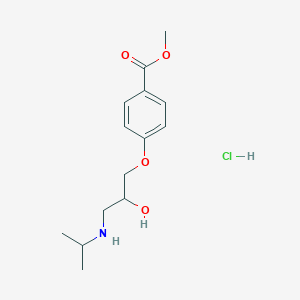

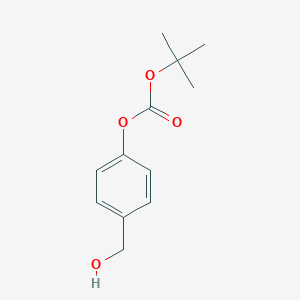

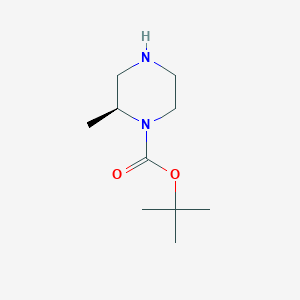

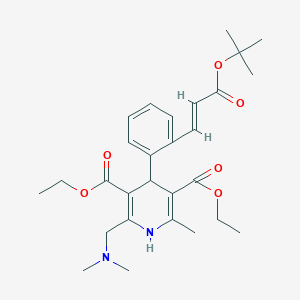

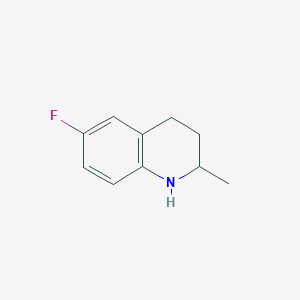

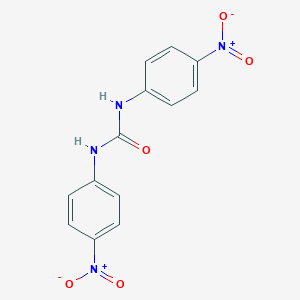

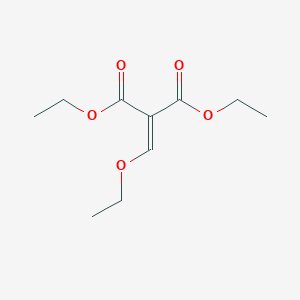

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 15-cis-phytoene and what is its role in carotenoid biosynthesis?

A1: 15-cis-phytoene is the first colorless carotene produced in the carotenoid biosynthetic pathway. It is formed from two molecules of geranylgeranyl diphosphate (GGPP) in a reaction catalyzed by the enzyme phytoene synthase (PSY) [, ]. This step marks the beginning of the pathway that ultimately leads to the production of a variety of colored carotenoids, including β-carotene, lycopene, and xanthophylls, which play crucial roles in photosynthesis, photoprotection, and signaling in plants [, , , ].

Q2: How does the geometric isomerism of 15-cis-phytoene impact its role in the carotenoid pathway?

A2: The 15-cis configuration of phytoene is crucial for the subsequent desaturation steps in the pathway. Plant phytoene desaturase (PDS) specifically acts on 15-cis-phytoene, introducing two double bonds to form 9,15,9′-tri-cis-ζ-carotene [, , ]. This cis configuration is essential for the activity of the next enzyme in the pathway, ζ-carotene desaturase (ZDS) [, ].

Q3: What happens when phytoene desaturation is inhibited, and how does this affect 15-cis-phytoene levels?

A4: Blocking phytoene desaturation, either by genetic mutations or herbicide treatments (e.g., norflurazon), leads to the accumulation of 15-cis-phytoene and other colorless carotenoid precursors [, , , , ]. This accumulation confirms the role of 15-cis-phytoene as the initial precursor in the pathway and highlights the importance of desaturation for the formation of colored carotenoids.

Q4: Are there other isomers of phytoene besides the 15-cis form, and what is their relevance?

A5: While 15-cis-phytoene is the dominant isomer produced in plants and algae like Dunaliella salina, small amounts of all-trans-phytoene can also be detected [, ]. The ratio of these isomers can be influenced by factors like light intensity []. The accumulation of primarily 15-cis-phytoene suggests that this isomer is the preferred substrate for downstream enzymes in these organisms.

Q5: What are the potential applications of 15-cis-phytoene and how is it produced?

A6: 15-cis-phytoene has gained interest for its potential use in cosmetics as a UV protectant and skin-whitening agent []. Microalgae like Dunaliella salina, which naturally accumulate high levels of 15-cis-phytoene under specific conditions, are being explored as potential "cell factories" for its production [].

Q6: How does the study of phytoene desaturase (PDS) contribute to our understanding of 15-cis-phytoene metabolism?

A7: Investigating PDS, the enzyme responsible for the desaturation of 15-cis-phytoene, offers valuable insights into this early step in carotenoid biosynthesis. Research on PDS has revealed its requirement for plastoquinone as an electron acceptor and its susceptibility to inhibition by herbicides like norflurazon [, ]. These studies have helped elucidate the mechanism of phytoene desaturation and its importance in controlling the flow of precursors like 15-cis-phytoene through the carotenoid pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)